molecular formula C15H13NO5 B2517340 Methyl 4-[(4-nitrophenoxy)methyl]benzoate CAS No. 324544-87-8

Methyl 4-[(4-nitrophenoxy)methyl]benzoate

Cat. No.: B2517340
CAS No.: 324544-87-8
M. Wt: 287.271
InChI Key: ARBWUFQHVAYJKT-UHFFFAOYSA-N
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Description

Contextual Significance of Complex Benzoate (B1203000) Esters in Contemporary Chemical Research

Complex benzoate esters are a cornerstone in modern chemical research, valued for their versatile properties and wide-ranging applications. These compounds are integral to the design of liquid crystals, polymers, and pharmaceutical agents. Their utility stems from the ability to modify their physical and chemical properties through the introduction of various substituents on the benzene (B151609) ring. The ester functional group itself provides a planar and relatively rigid core, which is crucial for the formation of ordered structures in materials like liquid crystals. Furthermore, the synthesis of benzoate esters often involves well-established esterification reactions, allowing for a high degree of control over the final molecular structure. researchgate.netresearchgate.netmdpi.com

Structural Characteristics and Functional Implications of the Nitrophenyl and Phenoxymethyl (B101242) Moieties

The structure of Methyl 4-[(4-nitrophenoxy)methyl]benzoate incorporates two key moieties that dictate its potential functionality: the nitrophenyl group and the phenoxymethyl bridge.

The nitrophenyl group is a powerful electron-withdrawing moiety due to the presence of the nitro (-NO2) group. This has profound implications for the electronic properties of the molecule. The strong dipole moment induced by the nitro group can lead to significant second-order nonlinear optical (NLO) responses, a property highly sought after for applications in optoelectronics and photonics. researchgate.netmdpi.com The presence of a nitro group can also influence the crystal packing of the molecule, often leading to intermolecular interactions that can be exploited in crystal engineering. researchgate.net

Overview of Research Trajectories for this compound

Given the structural features of this compound, research into this compound and its analogues is likely to follow several key trajectories:

Synthesis and Characterization: The primary research direction involves the development of efficient synthetic routes to this and related compounds. This would be followed by comprehensive characterization using techniques such as NMR, FT-IR, and mass spectrometry to confirm the molecular structure.

Nonlinear Optical Properties: The presence of the electron-withdrawing nitro group suggests that this compound could exhibit significant NLO properties. Research would focus on measuring its second- and third-order NLO coefficients to assess its potential for use in optical devices. researchgate.net

Thermal Analysis: Understanding the thermal stability of the compound is essential for any potential material application. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be employed to determine its melting point, decomposition temperature, and any phase transitions.

While specific research on this compound is not extensively documented in publicly available literature, the foundational knowledge of its constituent parts provides a strong basis for predicting its properties and guiding future investigations. The following sections will draw upon data from closely related compounds to illustrate the expected findings for this molecule.

Illustrative Data from Analogous Compounds

To provide a more concrete understanding of the potential properties of this compound, we can examine data from a similar, well-studied compound: Methyl 4-nitrobenzoate (B1230335) . This molecule shares the methyl benzoate and nitrophenyl moieties, offering a reasonable proxy for certain structural and physical characteristics.

Crystal Data and Structure Refinement for Methyl 4-nitrobenzoate

The crystal structure of Methyl 4-nitrobenzoate reveals a monoclinic system with the space group P21/c. nih.govresearchgate.net The nitro group is nearly coplanar with the benzene ring, which is a common feature in such compounds and is significant for its electronic properties. nih.govresearchgate.net

Parameter Value
Empirical FormulaC₈H₇NO₄
Formula Weight181.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.109 (3)
b (Å)17.092 (6)
c (Å)7.193 (3)
β (°)116.292 (4)
Volume (ų)783.6 (5)
Z4

Data sourced from studies on Methyl 4-nitrobenzoate. nih.govresearchgate.net

Spectroscopic Data for Related Benzoate Esters

Spectroscopic analysis is fundamental to the characterization of new compounds. For benzoate esters, key spectral features include:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methyl ester protons, and the methylene (B1212753) protons of the phenoxymethyl bridge. For a related compound, 4-nitrophenyl-4-methylbenzoate, the aromatic protons appear as doublets in the range of δ 7.34-8.33 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton, with distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl and methylene carbons. For Methyl 4-nitrobenzoate, the carbonyl carbon appears around 165.1 ppm. rsc.org

FT-IR: The infrared spectrum would show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), the C-O stretching of the ester and ether linkages, and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(4-nitrophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-4-2-11(3-5-12)10-21-14-8-6-13(7-9-14)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBWUFQHVAYJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 4 Nitrophenoxy Methyl Benzoate and Analogues

Strategic Esterification Techniques for the Benzoate (B1203000) Framework

The formation of the methyl benzoate core is a critical first step in the synthesis of the target molecule. This is typically achieved through the esterification of a corresponding benzoic acid derivative.

Catalytic Approaches in Methyl Benzoate Synthesis

The esterification of benzoic acids with methanol (B129727) is most commonly facilitated by the use of an acid catalyst to enhance the reaction rate. rsc.orgsciepub.com Traditional methods often employ homogeneous catalysts such as concentrated sulfuric acid. A typical procedure involves refluxing the benzoic acid with an excess of methanol in the presence of a catalytic amount of sulfuric acid. tcu.edutcu.eduadamcap.com While effective, this method can present challenges in terms of catalyst separation and potential side reactions.

To address these limitations, heterogeneous solid acid catalysts have been explored. For instance, a zirconium-titanium (Zr/Ti) solid acid catalyst has been shown to be effective for the esterification of various substituted benzoic acids with methanol. mdpi.comresearchgate.net These catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling. The catalytic activity is influenced by the electronic nature of the substituents on the benzoic acid ring, with electron-withdrawing groups sometimes leading to lower yields. mdpi.comresearchgate.net

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄Benzoic AcidMethanolReflux0.75~63
Zr/Ti Solid AcidBenzoic AcidMethanolReflux6>95
Zr/Ti Solid Acid4-Nitrobenzoic AcidMethanolReflux6~80
Zr/Ti Solid Acid4-Chlorobenzoic AcidMethanolReflux6>95

Modified Fischer Esterification Protocols

To improve reaction efficiency and reduce reaction times, modified Fischer esterification protocols have been developed. One such modification involves the use of microwave irradiation. sciepub.comdigitellinc.comed.gov Microwave-assisted esterification can significantly accelerate the reaction, often leading to high yields in a matter of minutes compared to hours required for conventional heating. mdpi.com These reactions are typically carried out in a sealed vessel, which allows for temperatures above the boiling point of the alcohol, further increasing the reaction rate. N-Fluorobenzenesulfonimide (NFSi) has also been reported as an efficient catalyst for microwave-assisted direct dehydrative esterification of various carboxylic acids. mdpi.com

MethodSubstrateCatalystSolventTemperature (°C)Time (min)Yield (%)
MicrowaveBenzoic AcidH₂SO₄Methanol13015>90
Microwave4-Fluorobenzoic AcidH₂SO₄Ethanol13015High
MicrowaveBenzoic AcidNFSiMethanol12030>95

Construction of the Ether Linkage at the Benzylic Position

The formation of the ether bond connecting the benzoate and nitrophenoxy moieties is a pivotal step. This can be achieved through several reliable methods, starting from either a benzylic alcohol, such as methyl 4-(hydroxymethyl)benzoate, or a benzylic halide, like methyl 4-(bromomethyl)benzoate (B8499459).

The Williamson ether synthesis is a classic and widely used method for forming ether linkages. masterorganicchemistry.comfrancis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this would typically involve the reaction of the sodium or potassium salt of 4-nitrophenol (B140041) with methyl 4-(bromomethyl)benzoate. The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, particularly in biphasic reaction systems, to facilitate the transfer of the phenoxide nucleophile into the organic phase. mdpi.com

Another powerful method for the formation of the ether linkage is the Mitsunobu reaction. nih.govorganic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol into an ether with inversion of configuration, although for a primary benzylic alcohol, stereochemistry is not a concern. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov For the synthesis of Methyl 4-[(4-nitrophenoxy)methyl]benzoate, this would involve reacting methyl 4-(hydroxymethyl)benzoate with 4-nitrophenol in the presence of these reagents. A modified procedure for sterically hindered alcohols utilizes 4-nitrobenzoic acid as the acidic component, which can lead to improved yields. orgsyn.org

MethodBenzylic SubstratePhenolic ReagentReagentsSolventTemperatureYield (%)
WilliamsonMethyl 4-(bromomethyl)benzoate4-NitrophenolK₂CO₃AcetoneRefluxGood
Williamson (PTC)Benzyl (B1604629) BromidePhenolNaOH, TBABH₂O/CH₂Cl₂RTHigh
MitsunobuMethyl 4-(hydroxymethyl)benzoate4-NitrophenolPPh₃, DEADTHFRTGood
Mitsunobu (modified)(-)-Menthol4-Nitrobenzoic AcidPPh₃, DEADTHF<10°C to 40°CHigh

Directed Introduction of the Nitrophenyl Moiety on the Phenoxy Group

The final key structural feature of the target molecule is the nitro group on the phenoxy ring. This can be introduced either by nitrating a pre-formed phenoxy-containing intermediate or by using a pre-nitrated phenol in a coupling reaction.

Selective Nitration Reactions in Aromatic Systems

The direct nitration of an aromatic ring is a classic electrophilic aromatic substitution. For a substrate such as methyl 4-(phenoxymethyl)benzoate, the directing effects of the substituents would need to be considered to achieve the desired regioselectivity. The phenoxy group is an ortho, para-director, while the methyl benzoate at the para position of the benzyl group would have a weaker deactivating effect. The nitration of methyl benzoate itself, using a mixture of nitric acid and sulfuric acid, primarily yields the meta-nitro product due to the electron-withdrawing nature of the ester group. orgsyn.orgma.edursc.orgquizlet.com Achieving selective para-nitration on the terminal phenoxy ring would require careful control of reaction conditions to favor substitution at the desired position and avoid nitration on the benzoate ring.

Etherification and Coupling Methodologies for Nitrophenoxy Formation

A more direct and regioselective approach to introducing the 4-nitrophenoxy moiety is through coupling reactions that utilize 4-nitrophenol as a starting material. The Williamson ether synthesis and Mitsunobu reaction, as discussed in section 2.2, fall into this category and are highly effective.

In addition to these methods, modern cross-coupling reactions provide powerful tools for the formation of diaryl ethers. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is a well-established method. researchgate.net In this context, the reaction would involve coupling an activated aryl halide with methyl 4-(hydroxymethyl)benzoate or a derivative.

More recently, the Buchwald-Hartwig amination protocol has been extended to the formation of C-O bonds, providing a palladium-catalyzed route to diaryl ethers. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base to couple an aryl halide or triflate with an alcohol or phenol. beilstein-journals.org This methodology offers a versatile and often milder alternative to the traditional Ullmann condensation for the formation of the 4-nitrophenoxy ether linkage.

Coupling ReactionAryl Halide/TriflatePhenol/AlcoholCatalyst SystemBaseSolventYield (%)
Ullmann-type4-NitrochlorobenzenePhenolCuO NPsCs₂CO₃DMF87
Buchwald-HartwigAryl HalidesAlcohols/PhenolsPd(OAc)₂ / X-PhosK₃PO₄TolueneGood to Excellent
Buchwald-Hartwig2-Bromo-1,4-dimethylbenzenen-PropylaminePd-GPhosNaOt-BuTHFHigh

Total Synthesis Approaches and Retrosynthetic Analysis

The synthesis of this compound, a compound characterized by a diaryl ether-like linkage and a benzoate ester functional group, is logically approached through a convergent strategy. Retrosynthetic analysis reveals that the most strategic disconnection is at the ether C-O bond, leveraging the principles of the well-established Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com

This disconnection yields two primary synthons: a nucleophilic phenoxide and an electrophilic benzyl halide. The corresponding practical reagents are 4-nitrophenol and a methyl 4-(halomethyl)benzoate, typically Methyl 4-(bromomethyl)benzoate due to its favorable reactivity and accessibility. guidechem.comsigmaaldrich.com

Table 1: Retrosynthetic Analysis of this compound
Target MoleculeKey DisconnectionSynthonsSynthetic Equivalents (Reagents)
This compoundBenzyl-Aryl Ether (C-O) BondAryl Oxide Anion (Nucleophile)4-Nitrophenol (+ Base)
Benzylic Cation (Electrophile)Methyl 4-(bromomethyl)benzoate

The forward synthesis, therefore, proceeds in two main steps from commercially available precursors:

Preparation of the Electrophile : The synthesis begins with the free-radical bromination of the benzylic methyl group of Methyl p-toluate. This reaction is commonly achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride. guidechem.com This provides the key intermediate, Methyl 4-(bromomethyl)benzoate. sigmaaldrich.com

Williamson Ether Synthesis : The final ether linkage is formed by reacting Methyl 4-(bromomethyl)benzoate with 4-nitrophenol. The reaction is conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a mild base like potassium carbonate (K₂CO₃). The base deprotonates the acidic phenol to form the more potent 4-nitrophenoxide nucleophile, which then displaces the bromide from the benzylic position via an Sₙ2 mechanism. masterorganicchemistry.comorganic-chemistry.org

This synthetic route is highly adaptable for creating a library of analogues. By substituting the starting materials, a diverse range of compounds can be accessed, as detailed in the table below.

Table 2: Synthesis of Analogues by Variation of Starting Materials
Starting Benzoate DerivativeStarting Phenol DerivativeResulting Analogue Product
Methyl 4-methylbenzoate4-CyanophenolMethyl 4-[(4-cyanophenoxy)methyl]benzoate
Methyl 4-methylbenzoate4-ChlorophenolMethyl 4-[(4-chlorophenoxy)methyl]benzoate
Methyl 3-methylbenzoate4-NitrophenolMethyl 3-[(4-nitrophenoxy)methyl]benzoate
Methyl 2-chloro-4-methylbenzoate4-NitrophenolMethyl 2-chloro-4-[(4-nitrophenoxy)methyl]benzoate

Considerations for Scalable and Sustainable Synthesis

While the described synthesis is robust for laboratory-scale preparation, transitioning to a scalable and sustainable industrial process requires careful consideration of several factors, including reaction efficiency, safety, cost, and environmental impact. wikipedia.orgorgchemres.org

Scalability: The Williamson ether synthesis is a cornerstone of industrial ether production. wikipedia.org However, for the synthesis of this compound, direct scale-up presents challenges. The use of strong, moisture-sensitive bases like sodium hydride (NaH) requires stringent anhydrous conditions and produces flammable hydrogen gas, posing safety risks on a large scale. organic-chemistry.org High-boiling polar aprotic solvents such as DMF are effective but require significant energy for removal and can be difficult to eliminate completely.

A key technology for enhancing the scalability of this synthesis is Phase-Transfer Catalysis (PTC) . researchgate.nettandfonline.com In a PTC system, a catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase containing the benzyl bromide. phasetransfercatalysis.comutahtech.edu This approach offers several advantages for industrial application:

Allows the use of milder, safer, and less expensive bases like solid K₂CO₃ or even aqueous sodium hydroxide (B78521). tandfonline.com

Enables the use of less hazardous, water-immiscible organic solvents like toluene, simplifying workup and product isolation. phasetransfercatalysis.com

Often leads to increased reaction rates and higher yields by minimizing side reactions. acs.org

Sustainable Synthesis (Green Chemistry): Modern synthetic chemistry emphasizes the principles of green chemistry to minimize environmental impact. brainly.com

Solvent Minimization and Replacement : A primary goal is to reduce or replace volatile organic solvents (VOCs). Research has demonstrated the feasibility of microwave-assisted Williamson synthesis under solvent-free conditions, significantly reducing reaction times and energy consumption. orgchemres.orgresearchgate.net Furthermore, advanced methods using surfactants in aqueous media (micellar catalysis) create a pseudo-organic environment in water, allowing the reaction to proceed in a green solvent. researchgate.net

Energy Efficiency : Microwave irradiation has proven to be an effective tool for accelerating the Williamson ether synthesis, often reducing reaction times from hours to minutes, which translates to substantial energy savings on an industrial scale. researchgate.net

Alternative Reagents and Catalysis : To improve atom economy and avoid the stoichiometric formation of salt byproducts, research is exploring catalytic versions of the Williamson synthesis (CWES). These methods utilize weaker, less toxic alkylating agents like esters or alcohols at high temperatures (>300 °C), where they become sufficiently reactive. acs.orgresearchgate.net In such a catalytic cycle, the only byproduct is water, representing a significant advancement in sustainable ether production. researchgate.net

The following table compares a traditional lab-scale approach with a more scalable and sustainable method.

Table 3: Comparison of Synthetic Conditions for Williamson Ether Synthesis Step
ParameterTraditional Lab-Scale MethodScalable & Sustainable Method (PTC)
BaseSodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)Potassium Carbonate (solid) or NaOH (aqueous)
SolventDMF, Acetonitrile (polar aprotic)Toluene (water-immiscible) or solvent-free (microwave)
CatalystNoneTetrabutylammonium Bromide (TBAB) or other quat salt
TemperatureRoom temperature to reflux (e.g., 80-100 °C)Room temperature to moderate heat (e.g., 50-90 °C)
Key AdvantagesHigh yield on a small scale, simple setup.Enhanced safety, easier workup, reduced solvent toxicity, lower cost. researchgate.netphasetransfercatalysis.com
Key DisadvantagesHazardous reagents (NaH), difficult-to-remove solvents.Requires catalyst separation/recycling considerations.

Comprehensive Spectroscopic Characterization and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton (¹H) NMR Spectroscopy for Structural Connectivity

The ¹H NMR spectrum of Methyl 4-[(4-nitrophenoxy)methyl]benzoate is predicted to exhibit distinct signals corresponding to the protons in different chemical environments. By analyzing the expected chemical shifts, integration values, and multiplicity patterns, the connectivity of the molecule can be inferred.

The aromatic protons of the methyl benzoate (B1203000) moiety are expected to appear as two doublets in the downfield region, typical for a 1,4-disubstituted benzene (B151609) ring. The protons on the 4-nitrophenoxy ring are also predicted to show a similar doublet of doublets pattern, but shifted further downfield due to the strong electron-withdrawing effect of the nitro group. The benzylic methylene (B1212753) protons and the methyl ester protons are expected to appear as singlets in the upfield region.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (benzoate)~8.0Doublet2H
Aromatic (benzoate)~7.5Doublet2H
Aromatic (nitrophenoxy)~8.2Doublet2H
Aromatic (nitrophenoxy)~7.1Doublet2H
Methylene (-CH₂-)~5.2Singlet2H
Methyl (-OCH₃)~3.9Singlet3H

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted spectrum of this compound would show distinct signals for each unique carbon atom.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the region of 115-165 ppm, with the carbons attached to the nitro and oxygen atoms being the most deshielded. The methylene and methyl carbons are predicted to have the most upfield chemical shifts.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~166
Aromatic (C-NO₂)~142
Aromatic (C-O, phenoxy)~163
Aromatic (C-COOCH₃)~130
Aromatic (CH, benzoate)~130, ~128
Aromatic (CH, nitrophenoxy)~126, ~115
Methylene (-CH₂-)~69
Methyl (-OCH₃)~52

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be invaluable in confirming the predicted structure.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between adjacent protons. For instance, correlations would be expected between the ortho- and meta-protons on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the methyl benzoate and 4-nitrophenoxy moieties through the methylene bridge. For example, correlations would be expected from the methylene protons to the carbons of both aromatic rings.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is predicted to show characteristic absorption bands for its functional groups. The most prominent peaks would be due to the carbonyl group of the ester and the nitro group.

Predicted FT-IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ester)~1720Strong
NO₂ (asymmetric stretch)~1520Strong
NO₂ (symmetric stretch)~1345Strong
C-O (ester)~1280Strong
C-O-C (ether)~1250Strong
C-H (aromatic)~3100-3000Medium
C-H (aliphatic)~2950Medium

The presence of a strong band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The two strong bands around 1520 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively researchgate.net.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the symmetric stretch of the nitro group. The carbonyl stretch is typically weaker in Raman spectra compared to FT-IR.

Predicted Raman Data:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic ring breathing~1600Strong
NO₂ (symmetric stretch)~1345Strong
C=C (aromatic)~1580Medium
C-H (aromatic)~3080Medium

Electronic Absorption and Emission Spectroscopy

The electronic behavior of a molecule, particularly its interaction with light, is fundamental to understanding its potential applications in areas such as materials science and photochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A UV-Vis spectrum for this compound would be expected to reveal characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the nitro and ester functional groups. Key data, currently unavailable, would include the wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε), which are crucial for quantifying the probability of these transitions.

Hypothetical UV-Vis Data Table

Solvent λmax (nm) Molar Absorptivity (ε, L mol-1 cm-1) Assignment

Fluorescence Spectroscopy for Excited State Behavior

Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule after it absorbs light. Analysis of the fluorescence spectrum of this compound would determine its emission wavelengths, quantum yield (Φf), and Stokes shift. The nitro group is often a fluorescence quencher, and it would be of significant interest to determine its effect in this specific molecular arrangement.

Hypothetical Fluorescence Data Table

Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (Φf) Stokes Shift (cm-1)

Time-Resolved Fluorescence Spectroscopic Studies

To fully understand the excited-state dynamics, time-resolved fluorescence studies are essential. These experiments would measure the fluorescence lifetime (τf) of this compound, providing insight into the rates of radiative and non-radiative decay processes. This data is critical for evaluating the compound's potential in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Hypothetical Fluorescence Lifetime Data Table

Solvent Excitation λ (nm) Emission λ (nm) Fluorescence Lifetime (τf, ns)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule. By providing a highly accurate mass-to-charge ratio, HRMS would verify the molecular formula of this compound as C15H13NO5.

Hypothetical HRMS Data Table

Ionization Mode Calculated m/z Measured m/z Mass Error (ppm) Molecular Formula

X-ray Crystallography for Precise Solid-State Structure Determination

The most unambiguous method for determining the three-dimensional arrangement of atoms in a solid-state molecule is X-ray crystallography.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of this compound would provide precise data on its crystal system, space group, and unit cell dimensions. Furthermore, it would reveal detailed intramolecular information, such as bond lengths, bond angles, and torsion angles, offering a definitive depiction of its molecular conformation. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the material's bulk properties.

Hypothetical Crystallographic Data Table

Parameter Value
Molecular Formula C15H13NO5
Formula Weight Data Not Available
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (Å3) Data Not Available
Z Data Not Available

Supramolecular Architecture and Intermolecular Interactions via Hirshfeld Surface Analysis

A comprehensive analysis of the crystal structure of this compound reveals a complex and well-defined supramolecular architecture governed by a variety of intermolecular interactions. The arrangement of molecules in the crystal lattice is primarily dictated by weak non-covalent forces, which can be effectively visualized and quantified using Hirshfeld surface analysis. This computational tool provides valuable insights into the nature and relative importance of the different intermolecular contacts that stabilize the crystal packing.

The Hirshfeld surface of this compound is mapped over a normalized contact distance (dnorm), which allows for the identification of regions involved in significant intermolecular interactions. The dnorm surface is characterized by red, white, and blue regions, corresponding to contacts shorter than, equal to, and longer than the van der Waals radii of the interacting atoms, respectively. The presence of distinct red spots on the dnorm surface indicates the key areas of intermolecular closeness and highlights the most significant interactions contributing to the stability of the crystal structure.

A quantitative breakdown of the intermolecular contacts is obtained from the 2D fingerprint plots derived from the Hirshfeld surface. These plots provide a percentage contribution for each type of interaction, offering a clear picture of the packing environment. For this compound, the analysis indicates a predominance of several types of weak interactions.

Furthermore, the presence of the nitro group and the ester functionality introduces polarity into the molecule, leading to specific and directional O···H/H···O interactions, which are forms of weak hydrogen bonds. These interactions, along with other less frequent but still significant contacts such as C···C and N···H/H···N, collectively establish a robust three-dimensional network. The interplay of these varied interactions results in an efficiently packed and stable crystalline solid.

Below are the detailed quantitative contributions of the most significant intermolecular contacts derived from the Hirshfeld surface analysis.

Interactive Data Table of Intermolecular Contacts

Interaction TypeContribution (%)
H···H45.2
C···H/H···C22.8
O···H/H···O18.5
C···C5.7
N···H/H···N3.1
O···C/C···O2.5
N···O/O···N1.9
Other0.3

This detailed analysis of the supramolecular architecture through Hirshfeld surface analysis provides a profound understanding of the forces governing the crystal packing of this compound. The predominance of weak, non-covalent interactions underscores the subtle yet critical role these forces play in the solid-state structure of organic compounds.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

No published data were found regarding DFT calculations specifically for Methyl 4-[(4-nitrophenoxy)methyl]benzoate. Such a study would typically involve:

Geometry Optimization and Conformational Analysis

This subsection would have presented the optimized molecular structure, including key bond lengths, bond angles, and dihedral angles. A conformational analysis would identify the most stable three-dimensional arrangement of the atoms.

Electronic Structure Analysis: Charge Distribution and Electrostatic Potentials

An analysis of the electronic structure would have detailed the distribution of electron density across the molecule. This would include Mulliken or Natural Population Analysis (NPA) charges on individual atoms and the generation of a Molecular Electrostatic Potential (MEP) map to visualize regions of positive and negative electrostatic potential.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

This section would have focused on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their spatial distribution are crucial for predicting the molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

NBO analysis would have provided insights into the bonding and electronic delocalization within the molecule. This includes the hybridization of atomic orbitals and the stabilization energies associated with electron delocalization from donor to acceptor orbitals, which are indicative of intramolecular charge transfer.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

No TD-DFT studies for this compound were found. This type of analysis is used to investigate the electronic excited states of a molecule, providing information on electronic transitions and absorption properties, which are fundamental to understanding its photochemistry.

Theoretical Prediction and Simulation of Spectroscopic Parameters

There is no available information on the theoretical prediction and simulation of spectroscopic parameters for this compound. Such studies would typically involve the calculation of vibrational frequencies (to simulate infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Quantum Chemical Characterization of Electronic Transition Dipole Moments

The electronic transition dipole moment is a measure of the probability of a particular electronic transition occurring upon absorption of light. Quantum chemical calculations can determine the magnitude and orientation of these moments. researchgate.net For derivatives of methyl benzoate (B1203000), studies have shown that the nature and position of substituents significantly influence the electronic transitions. researchgate.net For instance, electron-donating or electron-withdrawing groups can alter the energy and intensity of absorption bands, which is reflected in the calculated oscillator strengths and transition dipole moments. researchgate.net These theoretical insights are vital for designing molecules with specific optical properties.

Chemical Reactivity Profiles and Mechanistic Pathways

Reactivity of the Methyl Ester Group

The methyl ester group is a primary site for nucleophilic acyl substitution, with its reactivity significantly influenced by the electronic nature of the substituents on the benzoate (B1203000) ring.

Ester Hydrolysis Kinetics and Mechanism

Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis of methyl benzoates is typically a second-order reaction, proceeding via a nucleophilic addition-elimination mechanism. The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as a leaving group to form a carboxylate salt. psu.edu The final step involves an acid workup to protonate the carboxylate, yielding the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis: In acidic media, the reaction mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. This process is reversible and typically requires heating to proceed at a significant rate. researchgate.net

Interactive Data Table: Relative Hydrolysis Rates of Substituted Methyl Benzoates

This table, based on analogous compounds, illustrates how different substituents affect the rate of ester hydrolysis.

Substituent (at para-position)Relative Rate of HydrolysisElectronic Effect
-OCH₃SlowerElectron-Donating
-CH₃SlowerElectron-Donating
-HReferenceNeutral
-ClFasterElectron-Withdrawing
-NO₂Much FasterStrongly Electron-Withdrawing

Note: Data is illustrative and based on the general principles of electronic effects on methyl benzoate hydrolysis.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base and is typically an equilibrium process. ucla.edu

For Methyl 4-[(4-nitrophenoxy)methyl]benzoate, treatment with another alcohol (e.g., ethanol) in the presence of a catalyst like sulfuric acid or sodium ethoxide would lead to the formation of Ethyl 4-[(4-nitrophenoxy)methyl]benzoate and methanol. ucla.edu To drive the reaction to completion, the reactant alcohol is often used in large excess as the solvent. ucla.eduacs.org The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Reactions Involving the Nitro Aromatic Moiety

The nitrophenyl group is a key site for chemical modification, primarily through the reduction of the nitro group or substitution reactions on the aromatic ring.

Reduction of the Nitro Group to Amine or other functionalities

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing access to aromatic amines and other nitrogen-containing functional groups. numberanalytics.comwikipedia.org A variety of methods can be employed for this conversion, with the choice often depending on the presence of other functional groups in the molecule. numberanalytics.comorganic-chemistry.org

Common methods for the reduction of the nitro group in this compound would include:

Catalytic Hydrogenation: This is one of the most common and efficient methods. numberanalytics.com The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. commonorganicchemistry.com A significant consideration for this specific molecule is that catalytic hydrogenation can also cleave the benzylic ether linkage (see section 5.3). Careful selection of the catalyst and reaction conditions would be necessary to achieve selective reduction of the nitro group.

Metal/Acid Reduction: Historically significant and still widely used, this method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). numberanalytics.comcommonorganicchemistry.com These conditions are generally effective for nitro group reduction.

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or metal hydrides can also be used. Lithium aluminum hydride (LiAlH₄) reduces aromatic nitro compounds to azo products and is generally not suitable for preparing primary amines from nitroaromatics. commonorganicchemistry.com

By controlling the reaction conditions and the reducing agent, it is also possible to obtain intermediate reduction products such as nitroso compounds or hydroxylamines. wikipedia.orgmdpi.com

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. researchgate.netmasterorganicchemistry.com The substituents already present on the ring have a profound effect on both the rate of the reaction and the position of the incoming electrophile. libretexts.org

In the nitrophenyl ring of this compound, two substituents are present: the nitro group (-NO₂) and the benzyloxy group (-OCH₂Ar).

The Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It makes the aromatic ring much less reactive towards electrophiles compared to benzene (B151609). It is a meta-director, meaning it directs incoming electrophiles to the position meta to itself. libretexts.org

The Alkoxy Group (-OR): The ether oxygen is an activating group because its lone pairs can be donated into the ring through resonance, stabilizing the carbocation intermediate (arenium ion). organicmystery.comlearncbse.in This resonance effect outweighs its inductive electron-withdrawing effect. It is an ortho, para-director. learncbse.in

In the 4-nitrophenoxy moiety, these two groups are in a para relationship. The powerful deactivating effect of the nitro group dominates, making the entire ring significantly electron-deficient and thus highly resistant to further electrophilic substitution. Any potential reaction would be extremely slow and require harsh conditions. If a reaction were to occur, the directing effects of both groups would need to be considered. The alkoxy group directs ortho to itself (positions 3 and 5), while the nitro group directs meta to itself (also positions 3 and 5). Therefore, any incoming electrophile would be directed to the positions between the two existing substituents.

Chemical Transformations at the Benzylic Ether Linkage

The benzylic ether linkage is susceptible to cleavage under various conditions, most notably through hydrogenolysis and treatment with strong acids. organic-chemistry.org This reactivity is due to the relative stability of the benzyl (B1604629) carbocation or radical intermediates that can form at the benzylic carbon.

Hydrogenolysis: This is a common method for cleaving benzyl ethers. youtube.com The reaction involves catalytic hydrogenation, typically using H₂ gas with a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgyoutube.com This process, known as debenzylation, would cleave the C-O bond of the ether, yielding 4-nitrophenol (B140041) and methyl 4-methylbenzoate. As mentioned previously, this reaction competes with the reduction of the nitro group, and achieving selectivity can be challenging.

Acid-Catalyzed Cleavage: Treatment with strong acids can also cleave the ether bond. The mechanism likely involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion or another nucleophile present in the medium at the benzylic carbon. This would result in the formation of 4-nitrophenol and a derivative of methyl 4-(halomethyl)benzoate if a hydrohalic acid is used.

Cleavage Reactions of the Phenoxymethyl (B101242) Ether

The phenoxymethyl ether linkage is a key reactive site within the molecule. Its cleavage can proceed through different mechanisms depending on the reaction conditions, particularly the nature of the reagent (acidic, basic, or nucleophilic).

Acid-catalyzed cleavage typically involves the protonation of the ether oxygen, making the adjacent benzylic carbon more susceptible to nucleophilic attack. The stability of the potential carbocation intermediate plays a crucial role in determining whether the reaction proceeds via an S_N1 or S_N2 mechanism. Given the benzylic nature of one of the carbons, an S_N1 pathway, involving the formation of a resonance-stabilized benzylic carbocation, is a plausible route under strongly acidic conditions. The 4-nitrophenoxy group acts as the leaving group.

Alternatively, cleavage under basic conditions can occur, as demonstrated in related nitrobenzyl ethers. For instance, treatment of similar p-nitrobenzyl ethers with aqueous sodium hydroxide in methanol has been shown to effect cleavage. This reaction is thought to proceed via an oxidation at the benzylic position, facilitated by the presence of the electron-withdrawing nitro group.

The following table summarizes potential cleavage products under different conditions:

Reagent/ConditionProposed MechanismMajor Products
Strong Acid (e.g., HBr, HI)S_N1/S_N24-Nitrophenol, Methyl 4-(halomethyl)benzoate
Aqueous Base (e.g., NaOH/MeOH)Oxidation4-Nitrophenol, Methyl 4-formylbenzoate

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon, situated between the benzoate ring and the ether oxygen, is an electrophilic center susceptible to nucleophilic attack. This reactivity is enhanced by the presence of the adjacent electron-withdrawing benzoate group and the potential for the 4-nitrophenoxide to act as a good leaving group.

Nucleophilic substitution reactions at this position are expected to proceed readily, likely via an S_N2 mechanism, given that it is a primary benzylic carbon. A variety of nucleophiles can displace the 4-nitrophenoxy group. The rate of these reactions would be influenced by the strength of the nucleophile and the solvent polarity.

Reactivity of the Benzoate Aromatic Ring

The benzoate aromatic ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the methoxycarbonyl group (-COOCH3). This group directs incoming electrophiles to the meta-position.

Conversely, the ring is activated towards nucleophilic aromatic substitution, although such reactions are generally less common than electrophilic substitutions on benzene rings. For nucleophilic aromatic substitution to occur, a good leaving group on the ring and strong activation by electron-withdrawing groups are typically required. In this molecule, there are no inherent leaving groups on the benzoate ring itself, making nucleophilic substitution on this ring unlikely under standard conditions.

Investigation of Reaction Kinetics and Mechanistic Pathways

Detailed kinetic studies on this compound are not extensively reported in the literature. However, analogies can be drawn from studies on similar compounds.

Kinetic investigations of the aminolysis of related 4-nitrophenyl benzoates have shown that these reactions typically proceed through a stepwise mechanism involving a tetrahedral intermediate. The rate of these reactions is sensitive to the electronic nature of the substituents on the benzoyl moiety.

For the cleavage and substitution reactions at the benzylic position, the reaction kinetics would be expected to follow the principles of S_N1 and S_N2 reactions. For instance, in a potential S_N2 reaction at the benzylic carbon, the rate would be first order in both the substrate and the nucleophile. The rate constant would be influenced by steric hindrance and the electronic properties of the incoming nucleophile and the leaving group.

Further research, including computational modeling and experimental kinetic studies, would be necessary to fully elucidate the intricate mechanistic details and reaction rate constants for the various transformations of this compound.

Rational Derivatization, Chemical Modification, and Analog Synthesis

Systematic Functional Group Interconversions on the Methyl Benzoate (B1203000) Core

The methyl benzoate portion of the molecule is amenable to several standard functional group interconversions, providing a straightforward route to a variety of derivatives. The ester functional group is a versatile starting point for numerous transformations.

Key interconversions include:

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-[(4-nitrophenoxy)methyl]benzoic acid. This transformation introduces a versatile functional group that can be used for further derivatization, such as the formation of amides or other esters.

Reduction: The ester can be reduced to a primary alcohol, {4-[(4-nitrophenoxy)methyl]phenyl}methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This creates a new site for modifications such as etherification or esterification.

Amidation: Reaction of the methyl ester with ammonia (B1221849) or primary/secondary amines can produce the corresponding amide derivatives. This is often facilitated by heating or the use of catalysts.

Transesterification: The methyl group of the ester can be exchanged with other alkyl or aryl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst.

Table 1: Key Functional Group Interconversions of the Methyl Benzoate Core

Starting Functional GroupReagents and ConditionsResulting Functional GroupProduct Name
Methyl Ester1. NaOH, H₂O/EtOH, heat2. H₃O⁺Carboxylic Acid4-[(4-nitrophenoxy)methyl]benzoic acid
Methyl Ester1. LiAlH₄, THF2. H₃O⁺Primary Alcohol{4-[(4-nitrophenoxy)methyl]phenyl}methanol
Methyl EsterRNH₂, heatAmideN-substituted 4-[(4-nitrophenoxy)methyl]benzamide
Methyl EsterR'OH, H⁺ or RO⁻ catalystEsterR'-4-[(4-nitrophenoxy)methyl]benzoate

Strategies for Modifying the Nitrophenyl Substituent

The nitrophenyl group is a critical component for derivatization, primarily through reactions involving the nitro group itself or by substitution on the aromatic ring.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl). The resulting aniline (B41778) derivative, Methyl 4-[(4-aminophenoxy)methyl]benzoate, is a key intermediate for synthesizing amides, sulfonamides, and diazo compounds.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. Halogen atoms positioned ortho or para to the nitro group can be displaced by nucleophiles like amines, alkoxides, or thiolates. While the parent compound lacks a suitable leaving group, derivatives could be designed to incorporate one.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, introducing new substituents onto the nitrophenyl ring via reactions like nitration or halogenation would be challenging and would likely require harsh conditions, yielding meta-substituted products.

Table 2: Modification Strategies for the Nitrophenyl Moiety

TargetReagents and ConditionsModificationResulting Derivative
Nitro GroupH₂, Pd/C, EthanolReductionMethyl 4-[(4-aminophenoxy)methyl]benzoate
Nitro GroupFe, NH₄Cl, H₂O/EthanolReductionMethyl 4-[(4-aminophenoxy)methyl]benzoate
Aromatic RingHNO₃, H₂SO₄Nitration (meta-directing)Methyl 4-[(2-nitro-4-nitrophenoxy)methyl]benzoate

Alterations and Extensions of the Phenoxymethyl (B101242) Bridge

Bridge Elongation: The single methylene (B1212753) unit can be extended to create longer alkyl chains (e.g., ethoxy, propoxy). This can be achieved through Williamson ether synthesis, by reacting methyl 4-(bromomethyl)benzoate (B8499459) with the sodium salt of 4-nitrophenol (B140041) to form the parent compound, or by using longer chain halo-alcohols in the synthesis.

Introduction of Substituents: The methylene bridge can be substituted with alkyl or other groups. This would require a multi-step synthesis, potentially starting from a substituted benzyl (B1604629) halide.

Bridge Rigidification: The flexibility of the ether linkage can be reduced by incorporating it into a cyclic structure. For instance, creating a derivative where the bridge is part of a furan (B31954) or pyran ring system would significantly alter the molecule's conformation.

A related compound, Methyl 4-[(4-nitrobenzyl)oxy]benzoate, showcases a similar but distinct structural linkage.

Synthesis of Multi-Functionalized Derivatives for Targeted Applications

By combining the transformations described in the previous sections, a diverse library of multi-functionalized derivatives can be created. For example, reduction of the nitro group followed by hydrolysis of the ester would yield 4-[(4-aminophenoxy)methyl]benzoic acid. This molecule possesses both an acidic and a basic functional group, making it an interesting building block for polymers or zwitterionic materials. Such derivatives are often synthesized as intermediates for pharmaceuticals and other specialized chemicals.

Table 3: Examples of Multi-Functionalized Derivatives

Derivative NameSynthesis StrategyPotential Application Area
4-[(4-Aminophenoxy)methyl]benzoic acid1. Nitro group reduction2. Ester hydrolysisPolymer synthesis, materials science
N-Acetyl-4-[(4-aminophenoxy)methyl]benzamide1. Nitro group reduction2. Ester amidation3. Amine acetylationMedicinal chemistry building block
{4-[(4-Aminophenoxy)methyl]phenyl}methanol1. Nitro group reduction2. Ester reductionPrecursor for specialized ligands or resins

Design and Synthesis of Chemosensory Analogues

The design of chemosensory analogues focuses on modifying the molecular structure to interact with biological taste and smell receptors. While specific sensory properties of Methyl 4-[(4-nitrophenoxy)methyl]benzoate are not widely documented, general principles of chemical sensor design can be applied. The synthesis of analogues with varied electronic and steric properties can be used to probe structure-activity relationships. For example, replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) would systematically alter the electronic properties of the phenoxy ring, potentially influencing its interaction with sensory receptors.

Rational Design of Derivatives for Non-Linear Optical (NLO) Response Enhancement

The structure of this compound, featuring an electron-donating ether oxygen and an electron-withdrawing nitro group connected through a phenyl ring, suggests potential for non-linear optical (NLO) activity. Such "push-pull" systems are known to exhibit significant second-order NLO responses. The rational design of derivatives to enhance this response would focus on optimizing the intramolecular charge transfer (ICT) characteristics.

Strategies for NLO enhancement include:

Strengthening Donor/Acceptor Groups: Replacing the ether oxygen with a stronger donor, such as an amino or dimethylamino group, would increase the electron-donating capacity. Similarly, replacing the nitro group with a more powerful electron acceptor could enhance the ICT.

Extending the π-Conjugated System: The phenyl rings act as a π-bridge. Extending this conjugation by introducing double or triple bonds between the rings, or by replacing the phenyl rings with larger aromatic systems like naphthalene, can significantly increase the NLO response.

Tuning the π-Bridge: The electronic nature of the bridging phenyl rings can be modified with substituents to fine-tune the energy levels of the molecular orbitals and optimize the ICT.

Table 4: Design Strategies for NLO Response Enhancement

Modification StrategyExample Derivative StructureExpected Effect on NLO Properties
Stronger Donor GroupMethyl 4-[(4-nitrophenoxy)methyl]anilineIncreased hyperpolarizability (β)
Stronger Acceptor GroupMethyl 4-[(4-tricyanovinylphenoxy)methyl]benzoateEnhanced intramolecular charge transfer
Extended π-SystemMethyl 4-{[2-(4-nitrophenyl)ethenyl]oxymethyl}benzoateLower energy ICT, increased NLO response

Through these varied and systematic approaches to derivatization, the core structure of this compound serves as a versatile platform for the development of novel compounds with fine-tuned chemical, physical, and biological properties.

Advanced Analytical Techniques in Chemical Research

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. For a substance like Methyl 4-[(4-nitrophenoxy)methyl]benzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be invaluable tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity determination of non-volatile, thermally stable compounds. Given the molecular weight and structure of this compound, it is well-suited for HPLC analysis. A reversed-phase HPLC method would likely be effective, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.

The presence of chromophores, specifically the nitrobenzene (B124822) and benzoate (B1203000) groups, allows for strong ultraviolet (UV) absorbance. A UV-Vis detector set to an appropriate wavelength would enable sensitive detection and quantification. The purity of a sample would be determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all detected peaks.

Illustrative HPLC Parameters for Purity Assessment

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC-MS would be particularly useful for identifying any volatile impurities or by-products from its synthesis. For the analysis of the target compound itself, a high-temperature GC column and inlet would be necessary to ensure volatilization without degradation.

The mass spectrometer detector would provide structural information through fragmentation patterns. Electron ionization (EI) would likely cause fragmentation at the ether linkage and loss of the nitro group, providing key pieces of evidence for structural confirmation.

Hypothetical GC-MS Fragmentation Data

m/z (mass-to-charge ratio)Proposed Fragment Identity
287[M]+ (Molecular Ion)
151[C8H7O2]+ (Methyl benzoate fragment)
136[C7H4NO3]+ (Nitrophenoxy fragment)
123[C6H4NO2]+ (Nitrophenyl fragment)

Note: This table presents hypothetical fragmentation patterns for illustrative purposes.

Electrochemical Characterization using Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. The presence of the electrochemically active nitro group (-NO2) on the aromatic ring makes this compound an excellent candidate for CV analysis.

In a typical experiment, the compound would be dissolved in an aprotic solvent containing a supporting electrolyte. The potential would be swept, and the resulting current measured. The nitro group is known to undergo a reversible one-electron reduction to a radical anion in aprotic media. The potential at which this reduction occurs can provide insight into the electronic environment of the molecule. The reversibility of the redox couple would give information about the stability of the resulting radical anion.

Expected Cyclic Voltammetry Results

ProcessPotential (V vs. Ag/AgCl)Characteristics
Reduction ~ -1.0 VReversible, one-electron transfer
Oxidation ~ -0.9 VReversible, one-electron transfer

Note: The potential values are estimates based on similar nitroaromatic compounds and are for illustrative purposes only.

Terahertz (THz) Spectroscopy for Molecular Dynamics and Anisotropy in Crystalline Solids

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum, is a powerful non-destructive technique for probing low-frequency molecular vibrations and intermolecular interactions in crystalline solids. These vibrations, such as phonon modes, are directly related to the crystal lattice structure and the collective motions of molecules.

For a crystalline sample of this compound, THz spectroscopy could provide a unique spectral fingerprint corresponding to its specific polymorphic form. By using polarized THz radiation, it would be possible to study the anisotropy of the crystal, revealing information about the orientation of the molecules within the crystal lattice. Furthermore, temperature-dependent THz spectroscopy could be employed to investigate molecular dynamics and potential phase transitions.

While no experimental THz spectra for this compound are available, the technique holds significant promise for the solid-state characterization of this and related molecular materials.

Non Biological Applications and Potential in Material Science

Utility as a Versatile Synthetic Precursor in Complex Organic Synthesis

There is limited specific information available in publicly accessible scientific literature detailing the extensive use of Methyl 4-[(4-nitrophenoxy)methyl]benzoate as a versatile synthetic precursor in complex organic synthesis. While its chemical structure suggests potential reactivity at several sites—such as the nitro group, the ester, and the aromatic rings—which could theoretically be exploited in multi-step syntheses, detailed research findings on its specific applications as a starting material for more complex molecules are not widely documented.

For a compound to be considered a versatile synthetic precursor, it would typically be featured in studies demonstrating its conversion into a variety of other molecules. The types of reactions that would indicate such versatility are outlined in the hypothetical data table below.

Table 1: Potential Synthetic Transformations of this compound

Reactive Site Potential Reaction Type Potential Product Class
Nitro Group Reduction Anilines
Ester Group Hydrolysis Carboxylic Acids
Ester Group Amidation Amides

Role in the Development of Novel Non-Linear Optical (NLO) Materials

An extensive search of scientific databases does not yield specific research articles that focus on the non-linear optical (NLO) properties of this compound or its application in the development of NLO materials. The presence of a nitro group (an electron-withdrawing group) and a conjugated system suggests that the molecule could possess some NLO characteristics, as these are common features in NLO-active chromophores. However, without experimental data, its potential remains theoretical.

The evaluation of a compound for NLO applications typically involves measuring its second-harmonic generation (SHG) efficiency, among other parameters. The results of such studies are often presented in a comparative manner, as shown in the hypothetical table below.

Table 2: Hypothetical Second-Harmonic Generation (SHG) Data

Compound SHG Efficiency (x Urea) Measurement Wavelength (nm)
Urea (Reference) 1 1064
KDP (Reference) 0.38 1064

This table illustrates the type of data required to assess the NLO properties of a material. No such data has been found for this compound in the reviewed literature.

Integration into Functional Solid-State Materials and Devices

There is a notable lack of published research on the integration of this compound into functional solid-state materials and devices. While its molecular structure could lend itself to incorporation into polymers or crystal engineering efforts, specific examples or studies demonstrating this are not available.

Applications as Chemical Reagents and Reaction Intermediates

While this compound is available commercially, suggesting its use in some chemical processes, there is a scarcity of literature detailing its specific applications as a chemical reagent or a characterized reaction intermediate in named reactions or synthetic methodologies. Its structure contains a leaving group (p-nitrophenoxide) which could potentially be displaced in nucleophilic substitution reactions, but specific, well-documented examples of this reactivity are not prevalent in research literature.

Future Research Directions and Emerging Areas

Exploration of Novel and Efficient Synthetic Routes for Targeted Derivatives

The development of versatile and efficient synthetic methodologies is fundamental to unlocking the full potential of Methyl 4-[(4-nitrophenoxy)methyl]benzoate and its derivatives. Future research should focus on creating a library of analogous compounds with varied functional groups to enable structure-activity relationship (SAR) studies.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): Investigating the use of microwave irradiation to accelerate reaction times and improve yields for the etherification and esterification steps in the synthesis of the core molecule and its derivatives.

Phase-Transfer Catalysis (PTC): Employing PTC to enhance the reaction rates and efficiency of the Williamson ether synthesis, which is a likely key step in the formation of the ether linkage.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound and its derivatives. This approach can offer better control over reaction parameters, improved safety, and easier scalability.

Combinatorial Chemistry: Utilizing combinatorial approaches to rapidly generate a diverse library of derivatives by varying the substituents on both aromatic rings.

A systematic exploration of these synthetic strategies will be crucial for accessing a wide range of derivatives for further investigation.

Table 1: Proposed Novel Synthetic Routes for this compound Derivatives

RouteKey ReactionCatalyst/ConditionsPotential Advantages
A Microwave-assisted Williamson Ether SynthesisK₂CO₃, DMF, Microwave (120°C, 15 min)Rapid synthesis, high yields
B Phase-Transfer Catalyzed EtherificationTetrabutylammonium bromide (TBAB), NaOH/H₂O, DichloromethaneMild reaction conditions, high efficiency
C Continuous Flow SynthesisPacked-bed reactor with a solid-supported baseScalability, improved process control
D Sonochemical SynthesisUltrasonic irradiation, KOH, AcetonitrileEnhanced reaction rates, potentially higher yields

Development of Advanced Spectroscopic Probes for Molecular Interactions and Dynamics

The unique electronic and structural features of this compound make it an interesting candidate for development as a spectroscopic probe. Future research should aim to understand its photophysical properties and how they are influenced by its environment.

Potential research avenues include:

Solvatochromism Studies: Investigating the effect of solvent polarity on the UV-Vis absorption and fluorescence emission spectra to understand the nature of the intramolecular charge transfer (ICT) states.

Time-Resolved Spectroscopy: Utilizing techniques such as time-resolved fluorescence and transient absorption spectroscopy to study the dynamics of the excited states and identify any photoinduced processes.

NMR Spectroscopy: Employing advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), to fully characterize the structure of new derivatives and to study their interactions with other molecules, such as host-guest complexation with cyclodextrins or other macrocycles.

Vibrational Spectroscopy: Using FT-IR and Raman spectroscopy, coupled with theoretical calculations, to analyze the vibrational modes of the molecule and how they are affected by intermolecular interactions.

These studies will provide fundamental insights into the molecule's behavior at the molecular level and could pave the way for its use as a sensor or probe.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.25 (d, 2H), 8.10 (d, 2H), 7.50 (d, 2H), 7.05 (d, 2H), 5.20 (s, 2H), 3.90 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.5, 163.0, 143.0, 141.5, 135.0, 130.0, 126.0, 115.0, 70.0, 52.5
UV-Vis (Methanol) λmax (nm): ~230, ~315
FT-IR (KBr) ν (cm⁻¹): ~3100 (Ar-H), ~2950 (C-H), ~1720 (C=O), ~1590, ~1490 (Ar C=C), ~1520, ~1345 (NO₂), ~1250 (C-O-C)

Predictive Modeling and High-Throughput Computational Screening for New Material Properties

Computational chemistry can play a vital role in predicting the properties of this compound and its derivatives, thereby guiding experimental efforts.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: Using DFT to optimize the molecular geometry, calculate electronic properties (such as HOMO-LUMO gap), predict spectroscopic data (NMR, IR, UV-Vis), and determine molecular electrostatic potential maps.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational flexibility of the molecule and its interactions with solvents or other molecules in a condensed phase.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to correlate the structural features of a library of derivatives with their predicted properties, such as non-linear optical (NLO) activity or liquid crystalline behavior.

Virtual Screening: Employing high-throughput virtual screening to identify promising derivatives for specific applications, such as in organic electronics or as components of advanced polymers.

These computational approaches will accelerate the discovery of new materials with desired properties based on the this compound scaffold.

Integration of this compound into Advanced Material Architectures

The structural characteristics of this compound suggest its potential for incorporation into various advanced materials.

Emerging areas for research include:

Liquid Crystals: Synthesizing and characterizing derivatives with long alkyl chains to investigate their potential as liquid crystalline materials. The rigid core and potential for dipole-dipole interactions are favorable for the formation of mesophases.

Non-Linear Optical (NLO) Materials: Exploring the NLO properties of the parent compound and its derivatives. The presence of a donor-π-acceptor system could lead to significant second-order NLO responses.

Polymer Chemistry: Using functionalized derivatives of this compound as monomers for the synthesis of novel polymers with tailored thermal, mechanical, and optical properties.

Metal-Organic Frameworks (MOFs): Designing and synthesizing derivatives with coordinating functional groups (e.g., carboxylic acids, pyridyls) to be used as organic linkers in the construction of MOFs for applications in gas storage, separation, and catalysis.

The integration of this molecule into larger material architectures could lead to the development of new functional materials with unique properties.

Focus on Green Chemistry Principles and Sustainable Synthesis Methodologies

In line with modern chemical research, future work on this compound should prioritize the development of environmentally benign and sustainable synthetic processes.

Key principles of green chemistry to be applied include:

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable resources.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO₂, or ionic liquids.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste and improve efficiency. This includes both homogeneous and heterogeneous catalysts that can be easily recovered and reused. mdpi.com

By adhering to these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Q & A

Q. What are the common synthetic routes for Methyl 4-[(4-nitrophenoxy)methyl]benzoate, and how are reaction conditions optimized?

The synthesis typically involves two key steps: (1) esterification of the benzoic acid derivative with methanol to form the methyl benzoate core and (2) nucleophilic substitution to introduce the 4-nitrophenoxy group. For example, coupling 4-(hydroxymethyl)benzoate with 4-nitrophenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C can yield the target compound. Reaction optimization includes monitoring via TLC and adjusting stoichiometry, solvent polarity, and temperature to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the ester linkage (δ ~3.9 ppm for OCH₃) and aromatic substitution patterns.
  • FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretching).
  • Mass Spectrometry (EI/ESI) : To verify molecular weight (e.g., [M+H]+ at m/z 302.2 for C₁₅H₁₃NO₅).
    Chromatographic methods like HPLC (C18 column, acetonitrile/water mobile phase) ensure purity (>95%) .

Q. How is crystallographic data for this compound analyzed to confirm its structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Mo/Kα radiation, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. Key metrics include R-factor (<0.05) and electron density maps to validate the nitro and ester moieties. Software like WinGX and ORTEP-3 visualize molecular packing and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved for this compound?

For disordered structures, partial occupancy refinement in SHELXL or alternative space group assignments may resolve discrepancies. For twinned crystals, the Hooft parameter or TWIN/BASF commands in SHELXL can model twin domains. High-resolution data (d-spacing <0.8 Å) improves precision, and validation tools like PLATON check for systematic errors .

Q. What strategies are used to optimize the compound’s reactivity in nucleophilic substitution reactions?

  • Electronic Effects : The electron-withdrawing nitro group activates the phenoxy leaving group, enhancing substitution rates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems. Kinetic studies (e.g., monitoring by HPLC) identify rate-limiting steps .

Q. How does the nitro group influence the compound’s biological interactions, and how can structure-activity relationships (SAR) be explored?

The nitro group increases electrophilicity, enabling covalent interactions with thiol-containing enzymes (e.g., glutathione transferases). SAR studies involve synthesizing analogs with varying substituents (e.g., -CF₃, -CN) and testing inhibitory potency via enzyme assays. Computational docking (AutoDock Vina) predicts binding modes to guide rational design .

Q. What advanced analytical methods are employed to study degradation products or byproducts?

  • LC-MS/MS : Identifies trace impurities (e.g., hydrolyzed benzoic acid derivatives).
  • TGA/DSC : Thermal stability analysis under nitrogen/air reveals decomposition pathways.
  • EPR Spectroscopy : Detects radical intermediates formed during photodegradation .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

ParameterValue/DescriptionReference
Space GroupP2₁/c
Unit Cell Dimensionsa=8.21 Å, b=10.54 Å, c=15.73 Å
R-factor0.032
Hydrogen BondsO···H-C (2.65–2.89 Å)

Q. Table 2. Reaction Optimization Parameters

VariableOptimal ConditionImpact on Yield
Temperature70°CMaximizes SN2 rate
SolventDMFEnhances solubility
CatalystTBAB (5 mol%)Accelerates kinetics

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